

An In-depth Technical Guide on the Pharmacological Profile of Sibiricine

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Compound of Interest

Compound Name: Sibiricine

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Disclaimer: This document provides a summary of the currently available scientific information on **Sibiricine**. It is intended for researchers, scientists, and drug development professionals. A notable scarcity of specific pharmacological data for **Sibiricine** in publicly accessible literature necessitates that this guide also draws upon the pharmacological context of related isoquinoline alkaloids isolated from its source, *Corydalis crispa*.

Introduction to Sibiricine

Sibiricine is a bioactive isoquinoline alkaloid that has been isolated from *Corydalis crispa* (Fumariaceae), a medicinal plant found in the Himalayas.[1][2][3] Structurally, it is related to other alkaloids such as ochrobirine and ochotensine.[4] The molecular formula of **Sibiricine** is $C_{20}H_{17}NO_6$. [4] Its IUPAC name is 8'-hydroxy-6-methylspiro[7,8-dihydro-[4][5]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][4][5]benzodioxole]-6'-one.[4]

Due to the limited specific research on **Sibiricine**'s pharmacological profile, this guide will first present its known chemical and physical properties. Subsequently, it will delve into the pharmacological activities of other prominent isoquinoline alkaloids co-isolated from *Corydalis crispa*, namely Protopine, Stylophine, and Bicuculline, to provide a relevant pharmacological context for researchers.

Physicochemical Properties of Sibiricine

Quantitative data for **Sibiricine** is sparse. The following table summarizes its basic chemical and physical properties based on available information.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₇ NO ₆	[4]
Molecular Weight	367.4 g/mol	PubChem
IUPAC Name	8'-hydroxy-6-methylspiro[7,8-dihydro-[4][5]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][4][5]benzodioxole]-6'-one	[4]
CAS Number	24181-66-6 (natural)	PubChem
Appearance	Not specified in available literature.	

Pharmacological Context: Bioactive Alkaloids from *Corydalis crispa*

Corydalis crispa is a source of numerous isoquinoline alkaloids, a class of compounds known for a wide range of biological activities.[6][7] Crude extracts of the plant have demonstrated significant anti-inflammatory activity.[1][2][3] Alongside **Sibiricine**, several other alkaloids have been isolated and studied, providing insight into the potential therapeutic applications of compounds from this plant. The following sections detail the pharmacological profiles of key co-isolated alkaloids.

Protopine

Protopine is a widely studied alkaloid found in *Corydalis* species.[8] It exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, analgesic, and neuroprotective activities.[9][10]

Mechanism of Action:

- **Anti-inflammatory:** Protopine has been shown to decrease the production of nitric oxide (NO), COX-2, and prostaglandin E2 (PGE2) induced by lipopolysaccharides (LPS).[9] This is achieved by inhibiting the phosphorylation of MAPKs and the activation of NF-κB.[9]

- **Anti-cancer:** It can induce apoptosis in cancer cells through the intrinsic pathway, involving the cleavage of caspase-3 and caspase-9, and by regulating the ROS/PI3K/Akt signaling pathway.[11] Protopine may also act as a microtubule stabilizer.[9]
- **Analgesic:** The analgesic effects of protopine may be mediated through opioid, α -adrenergic, and Ca^{2+} signaling pathways.[9]
- **Neuropharmacological:** Protopine inhibits the serotonin transporter (SERT) and noradrenaline transporter (NET), suggesting potential antidepressant-like effects.[11][12] It has also been shown to have anticholinesterase activity.[11][13]

Quantitative Data for Protopine's Bioactivity:

Activity	Model	Key Findings	Reference
Anticholinesterase	In vitro	Reversible and competitive inhibitor of acetylcholinesterase.	[11]
Serotonin & Noradrenaline Transporter Inhibition	In vitro	IC_{50} values of 0.94 μM (SERT) and 19.5 μM (NET).	[12]
Anti-cancer (Hepatocellular Carcinoma)	In vitro (HepG2, Huh7 cells)	Induces apoptosis at concentrations of 10-40 μM .	[11]
Anti-cancer (Various cell lines)	In vitro (HL-60, A-549, MCF-7)	IC_{50} values of 6.68, 20.47, and 22.59 μM , respectively.	[10]
Anti-inflammatory	In vivo (mouse model)	Oral administration of 50 mg/kg inhibited iNOS and COX-2 expression.	[10]

Stylopine

Stylophine is another protoberberine alkaloid isolated from *Corydalis crispa*. It is recognized for its anti-inflammatory and anti-cancer properties.[14][15]

Mechanism of Action:

- **Anti-inflammatory:** Stylophine inhibits the production of TNF- α , IL-6, and NO.[14] Its mechanism involves the attenuation of p38 MAPK and ERK1/2 phosphorylation and the inhibition of NF- κ B expression.[14]
- **Anti-cancer:** It has been shown to inhibit the proliferation of osteosarcoma cells by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[16][17] Treatment with stylophine leads to the inhibition of VEGFR2 phosphorylation and a reduction in total VEGFR2 expression, ultimately inducing apoptosis.[16][17]

Quantitative Data for Stylophine's Bioactivity:

Activity	Model	Key Findings	Reference
Anti-inflammatory (TNF- α & IL-6 production)	In vitro (LPS-stimulated cells)	Significant inhibition at concentrations of 10^{-4} - 1 μ g/mL.	[14]
Anti-cancer (Osteosarcoma cells)	In vitro (MG-63 cells)	Inhibition of VEGFR2 phosphorylation at 0.9871 μ M.	[16][17]
Anti-inflammatory (Paw edema)	In vivo (rat model)	Intraperitoneal injection of 7-21 mg/kg inhibited carrageenan-induced paw edema.	[14]

Bicuculline

Bicuculline is a phthalide-isoquinoline compound that is well-known as a competitive antagonist of GABA_A receptors.[4][5][18]

Mechanism of Action:

- **GABA_a Receptor Antagonism:** Bicuculline competitively inhibits the binding of the inhibitory neurotransmitter GABA to GABA_a receptors.[5] This blockade of GABAergic inhibition leads to a disinhibition of neuronal activity, resulting in convulsions, which makes it a valuable tool in epilepsy research.[4] It has an IC₅₀ of approximately 2 μM on GABA_a receptors.[4]
- **Other Actions:** It can also block Ca²⁺-activated potassium channels.[4]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of **Sibiricine** are not available in the reviewed literature. For researchers interested in the methodologies used to study the related alkaloids from *Corydalis*, the following provides a general overview of typical experimental designs.

General Protocol for In Vitro Anti-inflammatory Assay (LPS-induced cytokine production):

- **Cell Culture:** Human monocytic cell lines (e.g., THP-1) are cultured in appropriate media and conditions.
- **Cell Stimulation:** Cells are pre-treated with various concentrations of the test compound (e.g., Stylopine) for a specified duration (e.g., 24 hours).
- **Induction of Inflammation:** Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
- **Cytokine Measurement:** After an incubation period (e.g., 12 hours), the supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA kits.
- **Data Analysis:** The inhibitory effect of the compound is calculated by comparing cytokine levels in treated versus untreated (control) cells.

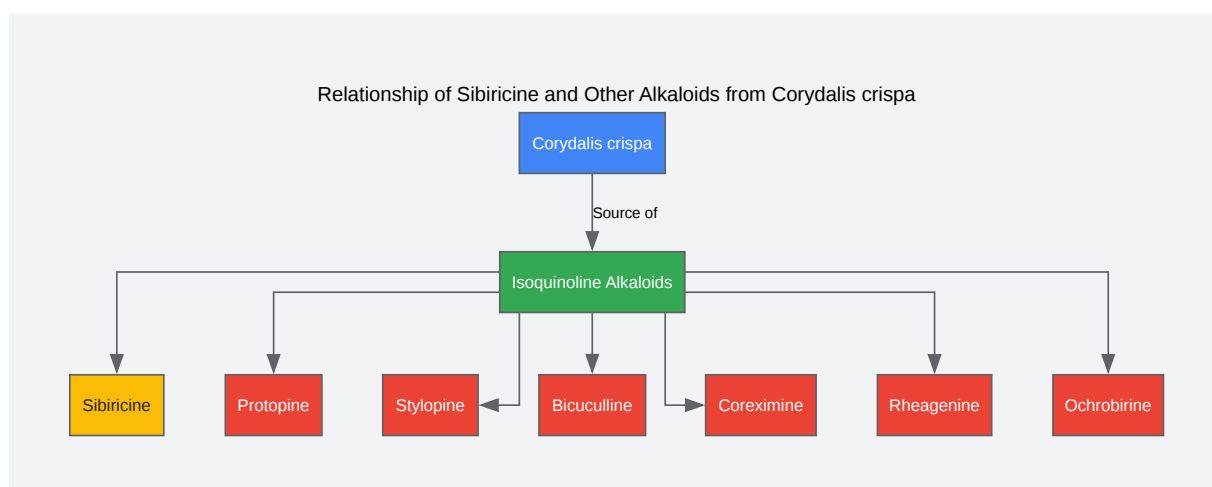
General Protocol for In Vitro Anti-cancer Assay (MTT Assay for Cell Viability):

- **Cell Seeding:** Cancer cell lines (e.g., MG-63 osteosarcoma cells) are seeded in 96-well plates and allowed to adhere overnight.

- **Compound Treatment:** Cells are treated with a range of concentrations of the test compound (e.g., Stylophine) and incubated for a set period (e.g., 24-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at a specific wavelength using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage relative to the untreated control, and IC₅₀ values are calculated.

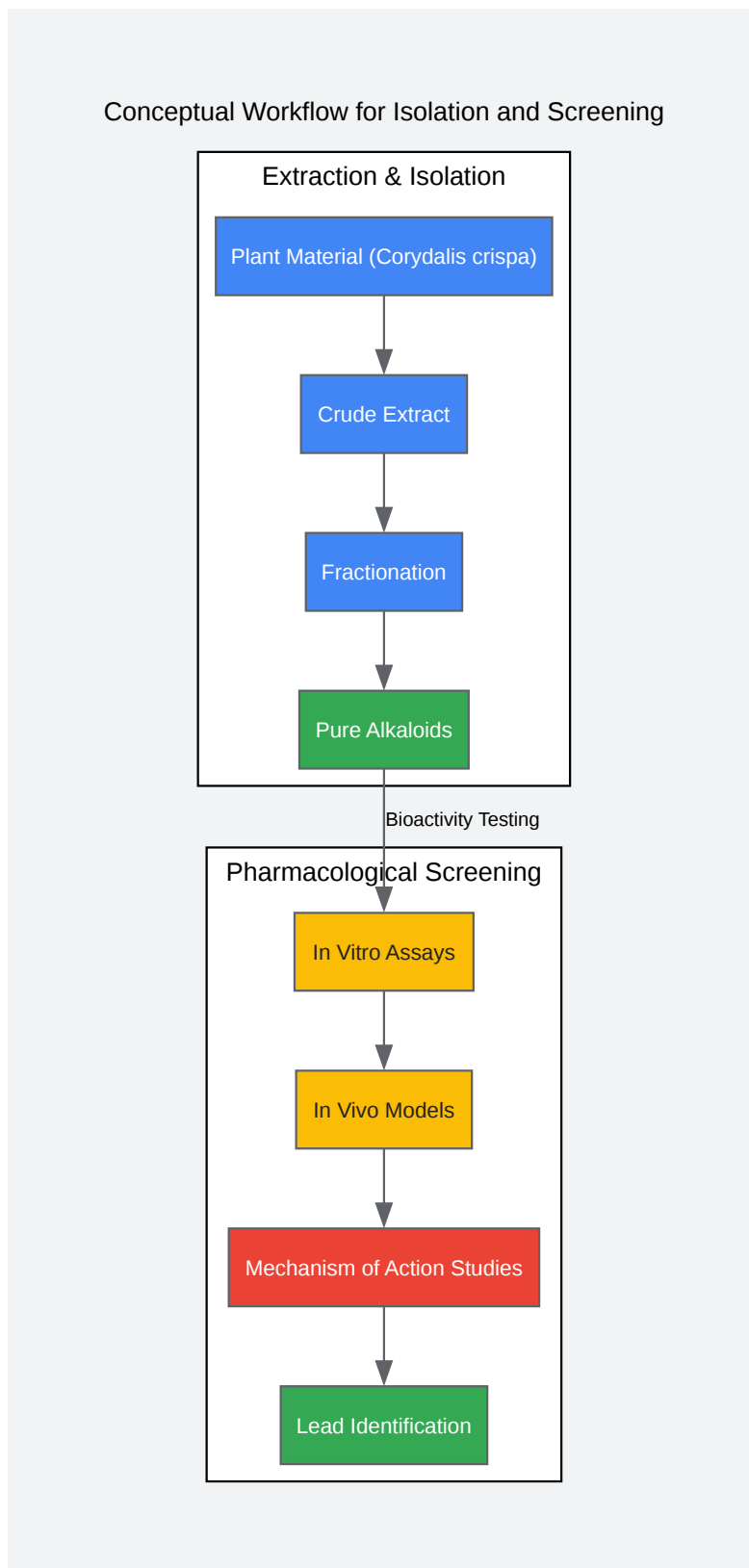
Visualizations

The following diagrams illustrate the relationships between **Sibiricine** and its co-isolated alkaloids, as well as a conceptual workflow for their isolation and screening.



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Caption: Origin and co-isolated alkaloids of **Sibiricine**.



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